molecular formula C6H8O18P4-8 B1263335 1D-myo-inositol 1,3,4,5-tetrakisphosphate(8-)

1D-myo-inositol 1,3,4,5-tetrakisphosphate(8-)

Cat. No.: B1263335
M. Wt: 492.01 g/mol
InChI Key: CIPFCGZLFXVXBG-FTSGZOCFSA-F
Attention: For research use only. Not for human or veterinary use.
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Description

1D-myo-inositol 1,3,4,5-tetrakisphosphate(8-) is octaanion of 1D-myo-inositol 1,3,4,5-tetrakisphosphate arising from global deprotonation of the phosphate OH groups;  major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 1D-myo-inositol 1,3,4,5-tetrakisphosphate.

Properties

Molecular Formula

C6H8O18P4-8

Molecular Weight

492.01 g/mol

IUPAC Name

[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate

InChI

InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/p-8/t1-,2-,3?,4-,5+,6?/m0/s1

InChI Key

CIPFCGZLFXVXBG-FTSGZOCFSA-F

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O

Synonyms

inositol 1,3,4,5-tetrakisphosphate
inositol-1,3,4,5-tetrakisphosphate
inositol-1,3,4,5-tetrakisphosphate, D-isomer
inositol-1,3,4,5-tetrakisphosphate, DL-isomer
inositol-1,3,4,5-tetraphosphate
Ins(1,3,4,5)P(4)
Ins(1,3,4,5)P4
Ins-1,3,4,5-P4
myo-inositol-1,3,4,5-tetrakisphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1D-myo-inositol 1,3,4,5-tetrakisphosphate(8-)
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1D-myo-inositol 1,3,4,5-tetrakisphosphate(8-)
Reactant of Route 3
1D-myo-inositol 1,3,4,5-tetrakisphosphate(8-)
Reactant of Route 4
1D-myo-inositol 1,3,4,5-tetrakisphosphate(8-)
Reactant of Route 5
1D-myo-inositol 1,3,4,5-tetrakisphosphate(8-)
Reactant of Route 6
1D-myo-inositol 1,3,4,5-tetrakisphosphate(8-)

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